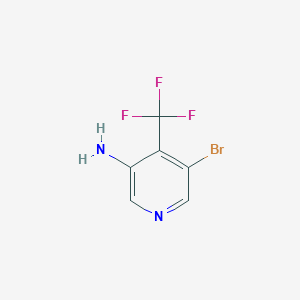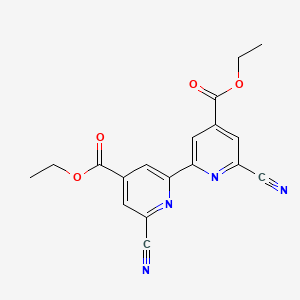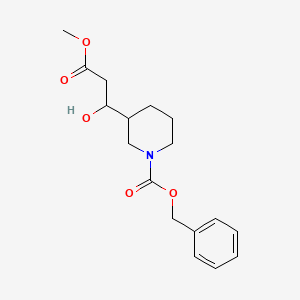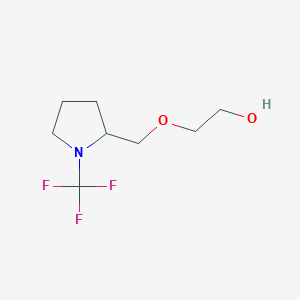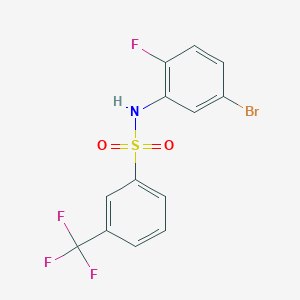
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-fluoroaniline with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:
- N-(5-bromo-2-fluorophenyl)methyl-2-(trifluoromethyl)aniline
- N-(5-bromo-2-fluorophenyl)methyl-4-(trifluoromethyl)aniline
- N-(5-bromo-2-fluorophenyl)methyl-2-chloro-5-(trifluoromethyl)aniline
These compounds share similar structural features but differ in the position of substituents or the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of bromine, fluorine, and trifluoromethyl groups, which can result in distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H8BrF4NO2S |
|---|---|
Poids moléculaire |
398.17 g/mol |
Nom IUPAC |
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8BrF4NO2S/c14-9-4-5-11(15)12(7-9)19-22(20,21)10-3-1-2-8(6-10)13(16,17)18/h1-7,19H |
Clé InChI |
QKJIKDDXPOUFDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


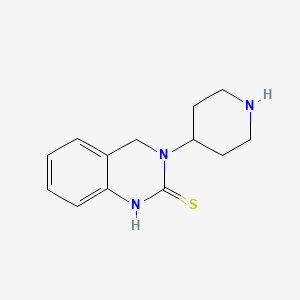
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
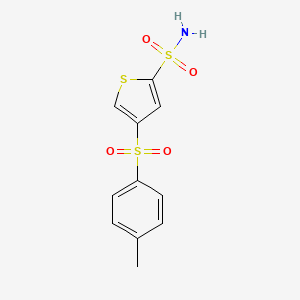


![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)


